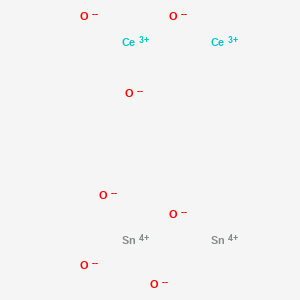

Dicerium ditin heptaoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dicerium ditin heptaoxide, also known as Cerium Oxide Nanoparticles (CeO2 NPs), is a rare earth metal oxide that has gained considerable attention in scientific research due to its unique properties. CeO2 NPs have been extensively studied for their potential applications in various fields, including catalysis, energy storage, environmental remediation, and biomedical applications.

Wirkmechanismus

The mechanism of action of CeO2 NPs is mainly attributed to their unique redox properties. CeO2 NPs can exist in two oxidation states, Ce3+ and Ce4+, and can easily switch between these two states. CeO2 NPs can act as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) through the oxidation of Ce3+ to Ce4+. CeO2 NPs can also act as a pro-oxidant by generating ROS through the reduction of Ce4+ to Ce3+. The redox properties of CeO2 NPs make them a potential candidate for various biomedical applications.

Biochemische Und Physiologische Effekte

CeO2 NPs have been shown to have low toxicity and high biocompatibility in various in vitro and in vivo studies. CeO2 NPs have been shown to have no significant effect on cell viability, proliferation, and apoptosis at low concentrations. CeO2 NPs have also been shown to have anti-inflammatory and neuroprotective effects in various animal models of disease.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using CeO2 NPs in lab experiments include their unique redox properties, high stability, and low toxicity. CeO2 NPs can be easily synthesized using various methods and can be functionalized for specific applications. However, the limitations of using CeO2 NPs in lab experiments include their potential aggregation and agglomeration, which can affect their properties and activity.

Zukünftige Richtungen

The future directions of CeO2 NPs research include the development of new synthesis methods to control the size, shape, and surface properties of CeO2 NPs. The potential applications of CeO2 NPs in biomedical applications, including drug delivery, imaging, and therapeutics, need to be explored further. The toxicity and biocompatibility of CeO2 NPs need to be studied extensively to ensure their safe use in various applications. The potential environmental impact of CeO2 NPs needs to be evaluated to ensure their safe use in various industrial applications.

Synthesemethoden

The synthesis of CeO2 NPs can be achieved through various methods, including precipitation, sol-gel, hydrothermal, and co-precipitation methods. Among these methods, the co-precipitation method is the most commonly used method for the synthesis of CeO2 NPs. In this method, cerium nitrate and sodium hydroxide are mixed in the presence of a surfactant, and the resulting mixture is heated at a high temperature to obtain CeO2 NPs.

Wissenschaftliche Forschungsanwendungen

CeO2 NPs have been extensively studied for their potential applications in various fields, including catalysis, energy storage, environmental remediation, and biomedical applications. In catalysis, CeO2 NPs have shown remarkable catalytic activity for various reactions, including CO oxidation, NOx reduction, and hydrogenation. In energy storage, CeO2 NPs have been used as a potential anode material for lithium-ion batteries due to their high capacity and stability. In environmental remediation, CeO2 NPs have been used for the removal of heavy metals and organic pollutants from wastewater. In biomedical applications, CeO2 NPs have shown potential as an antioxidant, anti-inflammatory, and neuroprotective agent.

Eigenschaften

CAS-Nummer |

12515-32-1 |

|---|---|

Produktname |

Dicerium ditin heptaoxide |

Molekularformel |

Ce2O7Sn2+2 |

Molekulargewicht |

629.6 g/mol |

IUPAC-Name |

cerium(3+);oxygen(2-);tin(4+) |

InChI |

InChI=1S/2Ce.7O.2Sn/q2*+3;7*-2;2*+4 |

InChI-Schlüssel |

NUCRIADZUYCKMN-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sn+4].[Sn+4].[Ce+3].[Ce+3] |

Kanonische SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Sn+4].[Sn+4].[Ce+3].[Ce+3] |

Andere CAS-Nummern |

52907-84-3 12515-32-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B88245.png)

![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)